7-Methoxy-9H-pyrido[3,4-b]indole
Overview
Description
7-Methoxy-9H-pyrido[3,4-b]indole, also known as Norharmane, is a natural product found in Peganum harmala . It has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol .
Synthesis Analysis
The synthesis of 7-Methoxy-9H-pyrido[3,4-b]indole derivatives has been carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst in moderate to low yields .Molecular Structure Analysis
The molecular structure of 7-Methoxy-9H-pyrido[3,4-b]indole comprises an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring .Chemical Reactions Analysis
The photophysics and photochemistry of 7-Methoxy-9H-pyrido[3,4-b]indole have been studied in aqueous solution .Physical And Chemical Properties Analysis
7-Methoxy-9H-pyrido[3,4-b]indole has a molecular weight of 198.22 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 1. Its Exact Mass is 198.079312947 g/mol and its Monoisotopic Mass is also 198.079312947 g/mol. Its Topological Polar Surface Area is 37.9 Ų. It has a Heavy Atom Count of 15 and a Formal Charge of 0 .Scientific Research Applications
Mass Spectrometry and MALDI Matrices
7-Methoxy-9H-pyrido[3,4-b]indole, as part of the β-carboline group, has been utilized as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). It is particularly effective for analyzing high-mass proteins, cyclic and acyclic oligosaccharides, and sulfated oligosaccharides in both positive and negative ion modes, showing high levels of sensitivity and resolution. This makes it a useful tool in protein and carbohydrate analysis (Nonami, Tanaka, Fukuyama, & Erra-Balsells, 1998); (Nonami, Fukui, & Erra-Balsells, 1997).
Antioxidant and Cytotoxicity Properties
β-carboline derivatives, including 6-methoxytetrahydro-β-carbolines, have been investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives exhibit moderate antioxidant properties and have shown potential as safer alternatives compared to other compounds in non-tumorous cell lines (Goh et al., 2015).
Synthesis and Characterization
The synthesis of various β-carboline derivatives, including 6-methoxy-tetrahydro-β-carbolines, has been achieved through the Maillard reaction. These compounds are characterized using mass spectrometry techniques, contributing to the understanding of their structure and potential applications in various scientific fields (Goh, Mordi, & Mansor, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, 7-Methoxy-9H-pyrido[3,4-b]indole derivatives have been explored for their potential as BET inhibitors, showing high binding affinities to BET proteins and effectiveness in inhibiting cell growth in acute leukemia cell lines. These properties indicate their potential in drug design and cancer treatment (Zhao et al., 2017).
Antiviral Research
A derivative of 7-Methoxy-9H-pyrido[3,4-b]indole, Harmaline, has shown potent anti-HSV-1 activity. It interferes with viral immediate early transcriptional events, indicating its potential as an antiherpetic agent with a different mode of action than conventional treatments (Bag et al., 2014).
Corrosion Inhibition
9H-pyrido[3,4-b]indole derivatives have been studied as corrosion inhibitors for steel in acidic solutions. Their adsorption properties and effectiveness in inhibiting corrosion provide insights into their potential industrial applications (Lebrini, Robert, Vezin, & Roos, 2010).
properties
IUPAC Name |
7-methoxy-9H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPJJFWLNRVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431161 | |
Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-9H-pyrido[3,4-b]indole | |
CAS RN |
6253-19-6 | |
Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6253-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norharmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORHARMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU54KD9C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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